N-(2-fluorophenyl)-2-(quinolin-2-ylthio)acetamide
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Overview
Description
N-(2-fluorophenyl)-2-(quinolin-2-ylthio)acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a fluorophenyl group and a quinolinylthio group attached to an acetamide backbone. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-(quinolin-2-ylthio)acetamide typically involves the following steps:
Formation of the Acetamide Backbone: This can be achieved by reacting an appropriate acyl chloride with an amine.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the phenyl ring with a fluorine atom, often using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
Attachment of the Quinolinylthio Group: This can be done by reacting the acetamide with a quinoline thiol derivative under suitable conditions, such as in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale reactions using similar synthetic routes but optimized for yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-(quinolin-2-ylthio)acetamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This may result in the reduction of the quinoline ring or the acetamide group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinoline derivatives or amines.
Substitution: Phenyl derivatives with different substituents.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-(quinolin-2-ylthio)acetamide would depend on its specific application. For instance:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity.
Chemical Reactions: It may act as a nucleophile or electrophile, participating in various organic reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(quinolin-2-ylthio)acetamide
- N-(2-bromophenyl)-2-(quinolin-2-ylthio)acetamide
- N-(2-methylphenyl)-2-(quinolin-2-ylthio)acetamide
Uniqueness
N-(2-fluorophenyl)-2-(quinolin-2-ylthio)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, or methyl analogs.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-quinolin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2OS/c18-13-6-2-4-8-15(13)19-16(21)11-22-17-10-9-12-5-1-3-7-14(12)20-17/h1-10H,11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNYYTYQRVFKET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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